molecular formula C15H18N4O4 B11149280 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid

Cat. No.: B11149280
M. Wt: 318.33 g/mol
InChI Key: HEPFABKZBBGERM-ZDUSSCGKSA-N
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Description

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid is a complex organic compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamido Group: The butanamido group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanoic acid
  • 3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamide

Uniqueness

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid is unique due to its specific combination of functional groups and the presence of the benzotriazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

3-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]propanoic acid

InChI

InChI=1S/C15H18N4O4/c1-9(2)13(14(22)16-8-7-12(20)21)19-15(23)10-5-3-4-6-11(10)17-18-19/h3-6,9,13H,7-8H2,1-2H3,(H,16,22)(H,20,21)/t13-/m0/s1

InChI Key

HEPFABKZBBGERM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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